3-Bromo-2,6-dimethoxyphenol

Overview

Description

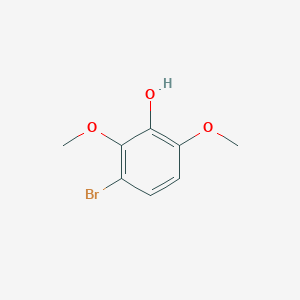

3-Bromo-2,6-dimethoxyphenol is an organic compound with the molecular formula C8H9BrO3 It is a brominated derivative of 2,6-dimethoxyphenol, characterized by the presence of a bromine atom at the third position of the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,6-dimethoxyphenol typically involves the bromination of 2,6-dimethoxyphenol. One common method includes the following steps:

- Dissolve 2,6-dimethoxyphenol in carbon tetrachloride (CCl4).

- Cool the solution to approximately -10°C.

- Add bromine (Br2) dropwise to the solution while stirring.

- Continue stirring the mixture for about 2 hours.

- Isolate the product by filtration and purify it through recrystallization .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency, yield, and safety. Industrial processes may also involve continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2,6-dimethoxyphenol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The bromine atom can be reduced to form 2,6-dimethoxyphenol.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products:

- Substitution reactions yield various substituted phenols.

- Oxidation reactions produce quinones or other oxidized phenolic compounds.

- Reduction reactions revert the compound to 2,6-dimethoxyphenol.

Scientific Research Applications

3-Bromo-2,6-dimethoxyphenol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of 3-Bromo-2,6-dimethoxyphenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the bromine atom can engage in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

2,6-Dimethoxyphenol: Lacks the bromine atom, resulting in different reactivity and properties.

3-Bromo-4,5-dimethoxyphenol: Similar structure but with different substitution pattern, leading to distinct chemical behavior.

2-Bromo-4,6-dimethoxyphenol: Another brominated derivative with different substitution positions.

Uniqueness: 3-Bromo-2,6-dimethoxyphenol is unique due to the specific positioning of the bromine atom, which influences its reactivity and interactions. This makes it a valuable compound for targeted chemical synthesis and specialized applications in research and industry .

Biological Activity

3-Bromo-2,6-dimethoxyphenol (CAS: 18111-34-7) is a phenolic compound that has garnered interest in various fields of biological research due to its potential biological activities. This article explores its antimicrobial, antioxidant, and other biological properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a bromine atom and two methoxy groups attached to a phenolic ring. Its molecular formula is , and it has a molecular weight of 233.06 g/mol. The presence of the bromine atom significantly influences its reactivity and biological interactions.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In a study evaluating its efficacy against common pathogens, the compound demonstrated notable inhibition zones.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 14 |

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

2. Antioxidant Activity

The antioxidant capacity of this compound was assessed using the DPPH radical scavenging method. The compound exhibited a concentration-dependent scavenging effect, with an IC50 value indicating its effectiveness.

| Concentration (µg/mL) | % Scavenging Activity |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

The results indicate that the compound has strong antioxidant properties, which may contribute to its protective effects against oxidative stress in biological systems .

The biological activity of this compound can be attributed to its ability to interact with various biomolecules. The phenolic hydroxyl group allows for hydrogen bonding and electron transfer reactions, while the bromine atom can participate in halogen bonding. These interactions can modulate enzyme activity and receptor function, leading to observed biological effects .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The findings revealed that the compound not only inhibited bacterial growth but also reduced biofilm formation by approximately 60%, highlighting its potential as an anti-biofilm agent .

Case Study 2: Antioxidant Applications

In another investigation focused on oxidative stress models in vitro, treatment with this compound led to a significant reduction in reactive oxygen species (ROS) levels in human cell lines exposed to oxidative agents. This suggests that the compound may have therapeutic potential in conditions characterized by oxidative damage .

Properties

IUPAC Name |

3-bromo-2,6-dimethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO3/c1-11-6-4-3-5(9)8(12-2)7(6)10/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFKACCLBKXQDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.